molecular formula C19H24N4O2S2 B2438869 N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-ethylbutanamide CAS No. 392299-97-7

N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-ethylbutanamide

Cat. No. B2438869
CAS RN: 392299-97-7
M. Wt: 404.55
InChI Key: FXGNMUHVWHAZRX-UHFFFAOYSA-N
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Description

The compound contains a 3,4-dihydroquinolin-1(2H)-yl moiety, which is a common scaffold in medicinal chemistry . It also contains a thiadiazole ring, which is known for its diverse biological activities.

Scientific Research Applications

Synthesis and Characterization

Research has focused on the synthesis and characterization of compounds with structures similar to N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-ethylbutanamide. For instance, compounds with the 1,3,4-thiadiazole core have been synthesized and characterized, demonstrating their potential in various pharmacological and medicinal applications. Such studies have laid the groundwork for understanding the chemical properties and reactivities of these compounds, which is crucial for their application in drug discovery and development (Khalafy, Etivand, & Khalillou, 2018).

Anticancer Potential

Several compounds featuring quinazoline and thiadiazole structures have been explored for their anticancer properties. Research into novel α-aminophosphonate derivatives containing a 2-oxoquinoline structure has shown that these compounds exhibit moderate to high levels of antitumor activities against various cancer cell lines, suggesting a potential route for the development of new anticancer agents (Fang et al., 2016).

Antimicrobial and Antiproliferative Properties

Investigations into Schiff bases derived from 1,3,4-thiadiazole compounds have demonstrated significant antimicrobial and antiproliferative properties. These compounds have shown effectiveness against specific bacterial strains and cancer cell lines, highlighting their potential for therapeutic applications (Gür et al., 2020).

Synthesis Techniques

Advanced synthesis techniques for compounds with dihydroquinolin and thiadiazole structures have been developed, providing efficient routes to complex molecules with potential biological activities. Such research not only expands the chemical toolkit available to scientists but also opens up new possibilities for the development of drugs with improved efficacy and specificity (Rozwadowska & Sulima, 2001).

properties

IUPAC Name

N-[5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-ethylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O2S2/c1-3-13(4-2)17(25)20-18-21-22-19(27-18)26-12-16(24)23-11-7-9-14-8-5-6-10-15(14)23/h5-6,8,10,13H,3-4,7,9,11-12H2,1-2H3,(H,20,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXGNMUHVWHAZRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C(=O)NC1=NN=C(S1)SCC(=O)N2CCCC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-ethylbutanamide

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